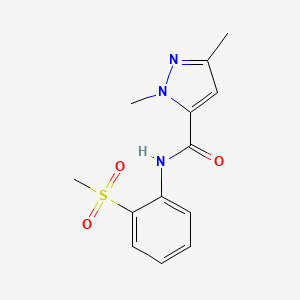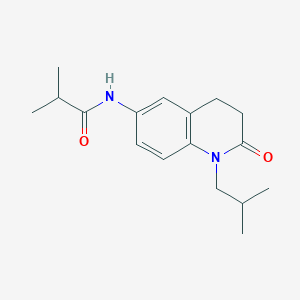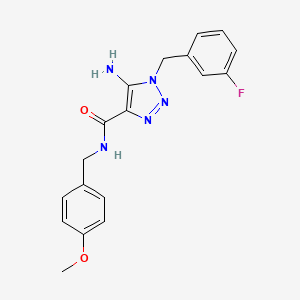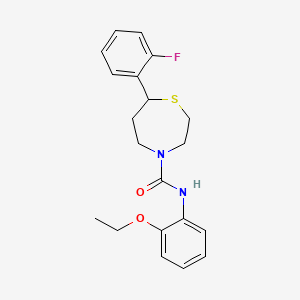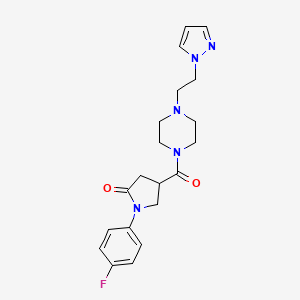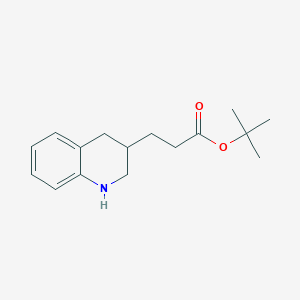
tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate is a derivative of tetrahydroquinoline, which is a heterocyclic chemical compound consisting of a quinoline structure with hydrogenation at the 1,2,3,4-positions. The tert-butyl group attached to the propanoate moiety indicates the presence of a bulky alkyl group, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been explored in various studies. For instance, a co-catalytic system involving CuI and di-tert-butyl azodicarboxylate was developed for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines under mild conditions, which could potentially be applied to the synthesis of tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate . Another study improved the synthesis of a tetrahydroisoquinoline derivative using a modified Pictet-Spengler reaction, which could offer insights into the synthesis of similar compounds . Additionally, the use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction leading to imidazoquinolines suggests a method for introducing nitrogen-containing groups into the tetrahydroquinoline framework .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can be influenced by the substituents attached to the quinoline ring. For example, the planarized aminobenzonitrile derivative 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) exhibits intramolecular charge transfer and dual fluorescence, indicating that the tert-butyl group can affect the electronic properties of the molecule . This suggests that the tert-butyl group in tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate may also influence its electronic structure and reactivity.
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can participate in various chemical reactions. The palladium-catalyzed cascade reactions of gem-dibromovinylanilines with tert-butyl isocyanide and arylboronic acids to form 3-aryl-2-aminoquinolines demonstrate the potential for complex transformations involving tetrahydroquinoline structures . The tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols using a dihydroisoquinoline reagent indicates the reactivity of tert-butyl protected compounds towards nucleophilic species .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives can vary widely depending on their substitution patterns. For instance, the intramolecular charge transfer dynamics of NTC6, a rigid analogue of DMABN, show that the tert-butyl group can significantly affect the photophysical properties of the molecule . The coherent and homogeneous intramolecular charge-transfer dynamics of NTC6 further illustrate the impact of the tert-butyl group on the electronic properties of the molecule . Additionally, the synthesis of an orthogonally protected boronic acid analog of aspartic acid demonstrates the versatility of tert-butyl protected compounds in synthetic chemistry .
Propriétés
IUPAC Name |
tert-butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)9-8-12-10-13-6-4-5-7-14(13)17-11-12/h4-7,12,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILOCAMKWNKFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CC2=CC=CC=C2NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

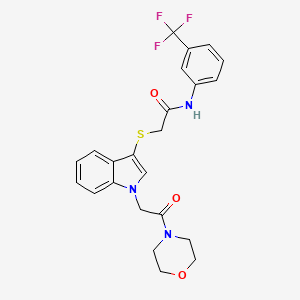
![4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2523140.png)
![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2523141.png)
![1'-(2-(Methylthio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2523142.png)
![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2523145.png)
![6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2523146.png)
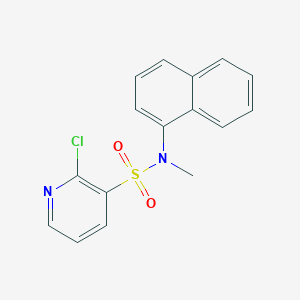
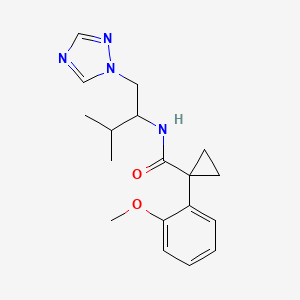
![Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride](/img/structure/B2523149.png)
